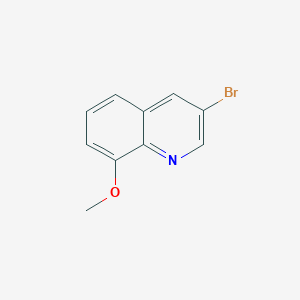
3-Bromo-8-methoxyquinoline
概要
説明
3-Bromo-8-methoxyquinoline is an organic chemical compound that belongs to the family of quinoline derivatives. It has a molecular formula of C10H8BrNO .
Synthesis Analysis
Quinoline, the parent compound of this compound, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly processes, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The non-hydrogen atoms of this compound are essentially coplanar . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . For instance, 5,7-dibromo-8-hydroxyquinoline was synthesized via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.08 g/mol . It is a solid at room temperature .
科学的研究の応用
Synthesis and Chemical Transformations
3-Bromo-8-methoxyquinoline has been utilized in various chemical synthesis processes. One notable application is its use in the Skraup-type synthesis of 3-bromoquinolin-6-ols, an important step in creating diversely substituted quinoline derivatives (Lamberth et al., 2014). Additionally, regioselective bromination methods have been developed for synthesizing brominated methoxyquinolines, including this compound, by targeting specific positions on the quinoline ring (Çakmak & Ökten, 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for potential use in drug development, particularly as anti-tuberculosis agents. For example, a study focused on creating a quinoline-TMC-207 derivative, a potential anti-TB drug (Sun Tie-min, 2009). Another study involved synthesizing and evaluating the antimicrobial properties of novel polyfused heterocycles-based quinolones, which incorporate this compound as a key intermediate (Hamama et al., 2015).
Material Science and Molecular Studies
In the field of material science, this compound has been used in the development of metal complexes and sensors. For instance, a study described the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, where 7-bromo-8-methoxyquinoline played a crucial role (Albrecht et al., 2000). Another research explored the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential use in environmental monitoring (Prodi et al., 2001).
作用機序
Target of Action
Quinoline and its derivatives, which include 3-bromo-8-methoxyquinoline, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it can be inferred that the compound may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Bromoquinolines, a class of compounds to which this compound belongs, are known to be important tools for chemists as precursors for carbon-carbon bond formation . This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds, leading to various changes in the target molecules.
Safety and Hazards
将来の方向性
Quinoline and its derivatives, including 3-Bromo-8-methoxyquinoline, have attracted the attention of chemists and medicinal chemists due to their versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research could focus on the development of new methods and synthetic approaches towards these compounds, as well as their potential pharmacological activities .
特性
IUPAC Name |
3-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNNNZZQALLGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729893 | |
| Record name | 3-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103030-27-9 | |
| Record name | 3-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



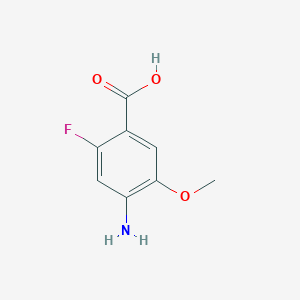
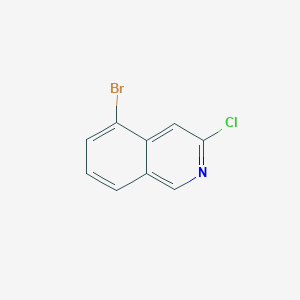
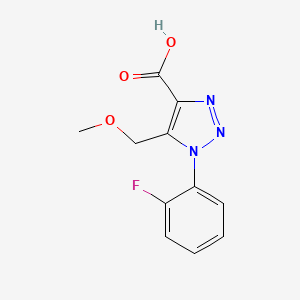

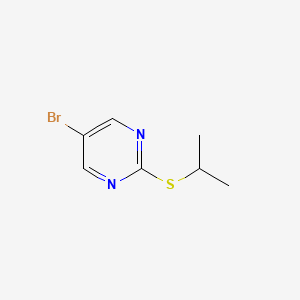
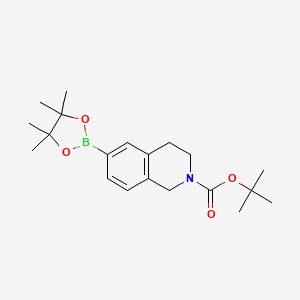
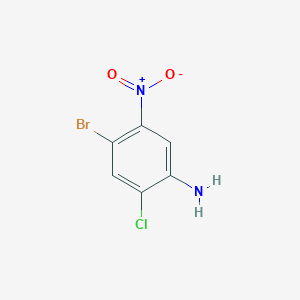
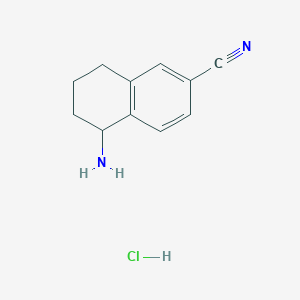
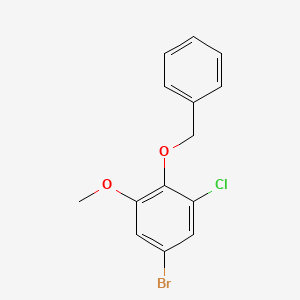
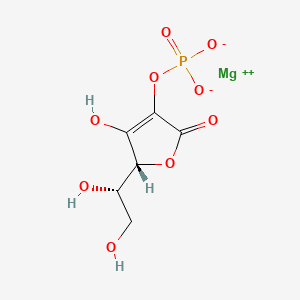

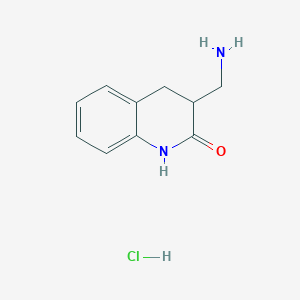

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)